5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
5-(2-Bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound characterized by its bromophenyl group and pyrrole ring structure
Mechanism of Action
Target of Action
Similar compounds such as pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that the suzuki–miyaura cross-coupling reaction, which is a common method for synthesizing such compounds, involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound with a halide under the influence of a palladium catalyst .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which is used in the synthesis of such compounds, is a key process in the formation of carbon-carbon bonds, a fundamental step in many biochemical pathways .
Result of Action
Similar compounds such as pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that the suzuki–miyaura cross-coupling reaction, which is used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by subsequent halogenation and cyclization steps. The reaction conditions often require the use of strong Lewis acids, such as aluminum chloride, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and coupling reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid can be used to study enzyme inhibition and receptor binding. Its structural similarity to certain natural compounds allows it to be a useful tool in probing biological pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties enable it to enhance the performance and durability of these materials.
Comparison with Similar Compounds
5-(2-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
5-(2-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
5-(2-iodophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Uniqueness: 5-(2-Bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro-, fluoro-, and iodo- analogs. This difference in reactivity can lead to distinct biological and chemical properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
5-(2-bromophenyl)-1-methylpyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-14-10(6-7-11(14)12(15)16)8-4-2-3-5-9(8)13/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZONCIMIGJCYDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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